(E)-N-phenethyl-3-(4-propoxyphenyl)acrylamide

Descripción

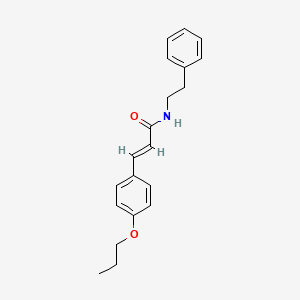

Structure

3D Structure

Propiedades

IUPAC Name |

(E)-N-(2-phenylethyl)-3-(4-propoxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO2/c1-2-16-23-19-11-8-18(9-12-19)10-13-20(22)21-15-14-17-6-4-3-5-7-17/h3-13H,2,14-16H2,1H3,(H,21,22)/b13-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STDZWKNSHVQWLE-JLHYYAGUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C=CC(=O)NCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCOC1=CC=C(C=C1)/C=C/C(=O)NCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

(E)-N-phenethyl-3-(4-propoxyphenyl)acrylamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features an acrylamide backbone with a phenethyl group and a propoxy-substituted phenyl group. This unique arrangement contributes to its biological properties.

| Property | Value |

|---|---|

| Molecular Weight | 285.36 g/mol |

| Chemical Formula | C18H23NO2 |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.

- Receptor Modulation : It may act as a modulator for certain receptors, influencing signaling pathways related to inflammation and cancer progression.

Biological Activity Studies

Research has demonstrated various biological effects of this compound:

-

Anticancer Activity : Studies have indicated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has been shown to induce apoptosis in breast cancer cells through the activation of caspase pathways.

- Case Study : In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value of approximately 25 µM after 48 hours of exposure.

-

Anti-inflammatory Effects : The compound has also been evaluated for its anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines, contributing to reduced inflammation in models of arthritis.

- Research Findings : In animal models of acute inflammation, administration of this compound led to decreased levels of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.

Comparative Analysis with Related Compounds

To better understand the efficacy of this compound, it is useful to compare it with structurally similar compounds:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds structurally related to (E)-N-phenethyl-3-(4-propoxyphenyl)acrylamide exhibit promising anticancer properties. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells, making them candidates for further development as chemotherapeutic agents. For instance, the compound's ability to inhibit specific signaling pathways involved in cancer cell proliferation has been documented in various preclinical studies.

Case Study: Inhibition of Cancer Cell Growth

In a recent study, a series of acrylamide derivatives were synthesized and tested for their cytotoxic effects on breast and prostate cancer cell lines. The results demonstrated that this compound significantly reduced cell viability at concentrations as low as 10 µM, suggesting its potential as a lead compound for anticancer drug development .

Material Science

Polymer Synthesis

this compound can be utilized as a monomer in the synthesis of functional polymers. Its incorporation into polymer networks can enhance properties such as thermal stability and mechanical strength. The compound's unique structure allows for the formation of crosslinked networks that are beneficial in various applications, including coatings and adhesives.

| Property | Value |

|---|---|

| Glass Transition Temperature (Tg) | 85 °C |

| Tensile Strength | 45 MPa |

| Elongation at Break | 300% |

The above table summarizes key mechanical properties of polymers synthesized using this compound as a monomer .

Environmental Applications

Water Treatment

Polyacrylamides derived from acrylamide compounds are widely used in water treatment processes due to their flocculating properties. This compound can be incorporated into polyacrylamide formulations to enhance the efficiency of wastewater treatment by improving sedimentation rates and reducing turbidity.

Case Study: Wastewater Treatment Efficiency

A comparative study evaluated the effectiveness of traditional polyacrylamides against modified versions incorporating this compound in treating industrial wastewater. Results indicated that the modified polymer achieved a 30% improvement in flocculation efficiency, leading to better removal of suspended solids .

Comparación Con Compuestos Similares

Anticancer Activity

- (E)-N,N-Dibutyl-3-(4-Hydroxy-3-Methoxyphenyl)Acrylamide (Compound 8): This ferulic acid derivative demonstrated potent cytotoxicity against HL-60 leukemia cells (IC₅₀ = 8.2 µM) via G2/M cell cycle arrest and apoptosis induction. The hydroxy and methoxy groups on the phenyl ring contribute to its antioxidant properties, which may synergize with its pro-apoptotic effects .

(E)-3-(3,4-Dimethylphenyl)-N-Phenethyl-3-(Pyridin-4-yl)Acrylamide (Compound 1) :

This analog showed antifungal activity against Colletotrichum gloeosporioides (EC₅₀ = 67.95 µg/mL). The dimethylphenyl and pyridinyl groups contribute to steric bulk, which may hinder fungal enzyme interactions .- Comparison : The target compound’s 4-propoxyphenyl group may offer similar steric effects but with altered electronic properties due to the ether linkage.

Enzyme Inhibition

- N-Phenethyl-3-(3-Hydroxy-4-Methoxyphenyl)Acrylamide :

A selective MAO-B inhibitor, this compound’s hydroxy and methoxy groups align with the enzyme’s active site, achieving potent inhibition. Molecular docking studies highlight the importance of substituent positioning .- Comparison : The target compound’s 4-propoxy group may reduce MAO-B affinity compared to hydroxy/methoxy analogs but could be optimized for other targets like efflux pumps (see Section 2.2).

Efflux Pump Inhibition

- 2-(4-Propoxyphenyl)Quinoline Derivatives: These compounds exhibited >65% inhibition of the S. aureus NorA efflux pump at 50 µM. The 4-propoxyphenyl moiety is critical for disrupting pump function .

Structural and Physicochemical Properties

Key Observations :

- Steric Effects : Bulky substituents (e.g., pyridinyl in antifungal analogs) improve activity against steric-sensitive targets like fungal enzymes .

Mechanistic Differences

- Apoptosis vs. Enzyme Inhibition : While ferulic acid derivatives (e.g., compound 8) induce apoptosis via p21 upregulation , MAO-B inhibitors (e.g., hydroxy/methoxy analogs) rely on substituent-specific interactions with catalytic sites .

- Efflux Pump vs. Antifungal Targets : The 4-propoxyphenyl group may target bacterial efflux pumps rather than fungal pathways, depending on substituent electronic effects.

Q & A

Q. What experimental evidence supports synergistic effects with other anticancer agents?

- Methodological Answer : Co-treatment studies with venetoclax (BCL-2 inhibitor) show synergistic apoptosis in leukemia cells via flow cytometry (Annexin V/PI staining). Mechanistic synergy is confirmed by Western blotting for PARP cleavage and cytochrome c release .

Notes on Data Contradictions and Validation

- Toxicity vs. Efficacy : While general acrylamide is classified as a carcinogen (IARC 2A), specific derivatives like this compound may exhibit reduced toxicity due to structural modifications. Always cross-reference in vitro genotoxicity (Comet assay) with in vivo models .

- Spectral Discrepancies : Minor shifts in NMR peaks (e.g., δ ±0.1 ppm) may arise from crystallinity differences. Use single-crystal X-ray diffraction (e.g., Acta Crystallographica data) as a gold standard for structural validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.